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Executive Summary
This document provides a technical guide on the crystal structure analysis of

trifluoromethylated pyrazoles. A comprehensive search for the crystal structure of 1-methyl-5-
(trifluoromethyl)-1H-pyrazole did not yield any publicly available crystallographic data.

However, detailed structural information is available for its isomer, 1-methyl-3-

(trifluoromethyl)-1H-pyrazol-5-ol. This guide will focus on the in-depth crystal structure analysis

of this latter compound as a pertinent case study. The methodologies and data presented

herein offer valuable insights for researchers engaged in the study and development of

fluorinated heterocyclic compounds, which are of significant interest in medicinal and

agrochemical applications.

Introduction: The Significance of Fluorinated
Pyrazoles
Pyrazole derivatives are a cornerstone in the development of pharmaceuticals and

agrochemicals, known for a wide range of biological activities. The introduction of a

trifluoromethyl group can significantly enhance a molecule's metabolic stability, binding affinity,

and lipophilicity, making trifluoromethylated pyrazoles particularly valuable scaffolds in drug

design. Understanding the precise three-dimensional arrangement of atoms in these molecules
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through single-crystal X-ray diffraction is crucial for structure-activity relationship (SAR) studies

and rational drug design.

While the crystal structure for 1-methyl-5-(trifluoromethyl)-1H-pyrazole is not publicly

documented, the analysis of its isomer, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, provides a

detailed exemplar of the crystallographic features of this class of compounds.

Crystal Structure Analysis of 1-methyl-3-
(trifluoromethyl)-1H-pyrazol-5-ol
The following sections detail the crystallographic data and experimental protocols for the crystal

structure determination of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.

Quantitative Crystallographic Data
The crystal structure of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol has been determined by

single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the

table below for clear comparison and reference.
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Parameter Value

Chemical Formula C₅H₅F₃N₂O

Formula Weight 166.11 g/mol

Crystal System Monoclinic

Space Group P 1 21/c 1

a 7.5500 (15) Å

b 8.3530 (17) Å

c 11.371 (2) Å

α 90.00°

β 104.72 (3)°

γ 90.00°

Volume 693.6 (2) Å³

Z 4

Temperature 293 K

Radiation Mo Kα

Absorption Coefficient (μ) 0.17 mm⁻¹

R-factor 0.0770

Table 1: Summary of crystallographic data for 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.[1][2]

Molecular and Crystal Packing Features
In the crystal structure of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, the fluorine atoms of the

trifluoromethyl group are disordered over two sites with an occupancy ratio of approximately

0.64:0.36.[1] The molecules are linked into chains by O—H⋯N hydrogen bonds, and there is

also a short C—H⋯F contact observed.[1] The pyrazole ring is planar.[1]
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This section outlines the methodologies employed for the synthesis, crystallization, and crystal

structure determination of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.

Synthesis and Crystallization
The synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol can be achieved by the reaction

of 4,4-diethoxy-1,1,1-trifluorobut-3-en-2-one with hydrazine in ethanol.[1] The mixture is stirred

under reflux, and after evaporation of the solvent and workup, the target compound is obtained.

[1] Single crystals suitable for X-ray diffraction can be grown by the slow evaporation of a

solution of the compound in a suitable solvent, such as ethyl acetate.[3]

Synthesis and Crystallization Workflow
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Figure 1: General workflow for the synthesis and crystallization of 1-methyl-3-

(trifluoromethyl)-1H-pyrazol-5-ol.

X-ray Data Collection and Structure Refinement
A suitable single crystal is mounted on a diffractometer. X-ray diffraction data are collected at a

specific temperature, typically 293 K.[1] The structure is solved by direct methods and refined

by full-matrix least-squares on F². Hydrogen atoms are typically placed in geometrically

calculated positions and refined using a riding model.[1]

X-ray Crystallography Workflow

Select Suitable Single Crystal

Mount on Diffractometer

X-ray Data Collection (e.g., Mo Kα radiation)

Structure Solution (Direct Methods)

Full-Matrix Least-Squares Refinement

Hydrogen Atom Refinement (Riding Model)

Final Crystal Structure
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Click to download full resolution via product page

Figure 2: Standard workflow for single-crystal X-ray diffraction analysis.

Signaling Pathways and Logical Relationships
While there are no specific signaling pathways directly described for 1-methyl-5-
(trifluoromethyl)-1H-pyrazole in the context of its crystal structure, the general importance of

pyrazole derivatives in drug discovery implies their interaction with biological targets. The

logical relationship for structure-based drug design, for which this crystallographic data would

be essential, is outlined below.
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Structure-Based Drug Design Logic
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Figure 3: Logical flow for utilizing crystal structure data in drug discovery.

Conclusion
This technical guide has provided a comprehensive overview of the available crystallographic

data for 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, presented as a case study due to the

absence of public data for its isomer, 1-methyl-5-(trifluoromethyl)-1H-pyrazole. The detailed
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quantitative data, experimental protocols, and logical workflows serve as a valuable resource

for researchers in the fields of medicinal chemistry, materials science, and drug development.

The structural insights gained from such analyses are fundamental to the advancement of

novel, effective therapeutic and agrochemical agents based on the fluorinated pyrazole

scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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